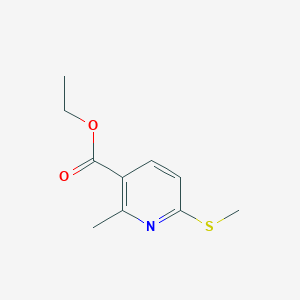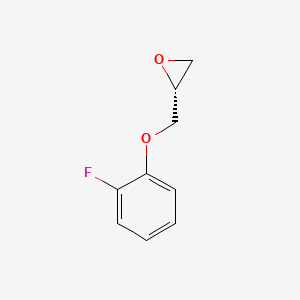
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromine atom and the tetrahydro-2H-pyran-4-yl group in its structure makes it a unique molecule with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and tetrahydro-2H-pyran-4-ylamine.
Bromination: The bromination of phthalic anhydride is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with tetrahydro-2H-pyran-4-ylamine in the presence of a suitable catalyst to form the phthalazinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of phthalazinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced phthalazinone derivatives.
Substitution: Formation of azido-phthalazinone derivatives.
科学的研究の応用
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydro-2H-pyran-4-yl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one: Unique due to the presence of the bromine atom and tetrahydro-2H-pyran-4-yl group.
2-(Tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Bromo-2-(tetrahydro-2H-furan-4-yl)phthalazin-1(2H)-one: Contains a furan ring instead of a pyran ring, leading to variations in biological activity.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity compared to similar compounds without the bromine atom.
特性
分子式 |
C13H13BrN2O2 |
|---|---|
分子量 |
309.16 g/mol |
IUPAC名 |
5-bromo-2-(oxan-4-yl)phthalazin-1-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-3-1-2-10-11(12)8-15-16(13(10)17)9-4-6-18-7-5-9/h1-3,8-9H,4-7H2 |
InChIキー |
LYIPGYLHPKKYLY-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1N2C(=O)C3=C(C=N2)C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


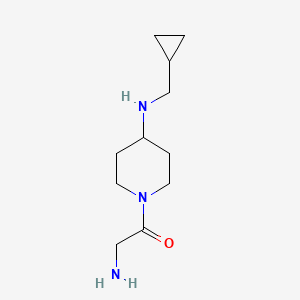

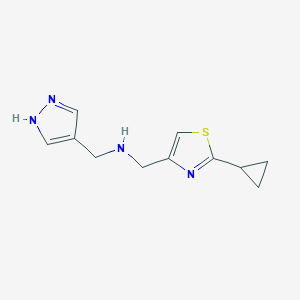
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11801085.png)
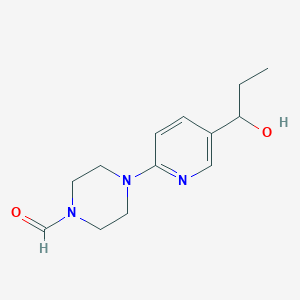


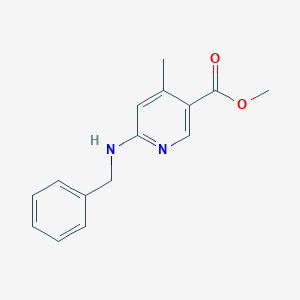


![7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B11801127.png)
